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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding
SAR103168, a novel multi-targeted kinase inhibitor. While detailed cellular uptake and
distribution data remain limited in the public domain, this document synthesizes the key
findings from preclinical and clinical research to inform the scientific community.

Introduction

SAR103168 was developed as a small molecule drug with the potential to treat refractory or
relapsed acute leukemias and high-risk myelodysplastic syndromes.[1][2][3] Its mechanism of
action is centered on the inhibition of multiple kinases involved in cancer cell proliferation and
survival.[1][3]

Mechanism of Action and Molecular Targets

SAR103168 functions as an inhibitor of several tyrosine kinases.[1] Preclinical studies
demonstrated its ability to induce apoptosis and inhibit proliferation in acute and chronic
myeloid leukemia cells at nanomolar concentrations.[3] The drug showed sensitivity in over
85% of tested AML patient samples, including those with poor-prognosis chromosomal
abnormalities.[3] Furthermore, SAR103168 led to tumor regression in animal models implanted
with human AML cells.[3]

The primary molecular targets of SAR103168 include:
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ABL (Abelson murine leukemia viral oncogene homolog)

EGFR (Epidermal Growth Factor Receptor)

FGFR1 and FGFR3 (Fibroblast Growth Factor Receptor 1 and 3)
PDGFRs (Platelet-Derived Growth Factor Receptors)

SRC (Proto-oncogene tyrosine-protein kinase Src)

Tie-2 (Angiopoietin-1 receptor)

VEGFR1 and VEGFR2 (Vascular Endothelial Growth Factor Receptor 1 and 2)[1]
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Figure 1: Molecular Targets of SAR103168.

Clinical Development and Pharmacokinetics
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A Phase | dose-escalation clinical trial (NCT00981240) was conducted to evaluate the safety,
tolerability, and pharmacokinetic profile of SAR103168 in patients with refractory/relapsed
acute leukemias or high-risk myelodysplastic syndrome.[1][2][3]

Experimental Protocol: Phase | Clinical Trial
(NCT00981240)

The study was an open-label, dose-escalation trial conducted at three centers in the United
States.[3]

e Drug Formulation and Administration: SAR103168 was formulated as a concentrate for
solution for infusion, with each vial containing 60 mg of the drug in 3 mL of a Solutol®
HS15/Ethanol 75/25 (w/w) mixture.[3] The drug was administered as a single agent via
intravenous infusion over one hour, once daily for five consecutive days.[3] This 5-day
treatment constituted one course, which was repeated every two weeks.[3]

o Dose Escalation: The starting dose was 1.2 mg/m3/day.[3]

e Primary Objectives:
o To determine the maximum tolerated dose (MTD) of SAR103168.[2]
o To characterize the dose-limiting toxicities (DLTS).[2]
o To evaluate the pharmacokinetic (PK) profile of SAR103168.[2]

o Secondary Objectives:

o To characterize the overall safety profile.[2]

o

To assess preliminary anti-leukemia activity.[2]

o

To investigate the potential induction effect on CYP3A4.[2]

[¢]

To determine the metabolic pathways and identify metabolites.[2]

[¢]

To assess the potential impact on the QTc interval.[2]
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Figure 2: Workflow of the Phase | Clinical Trial for SAR103168.

Pharmacokinetic Profile and Trial Outcome

The pharmacokinetic analysis of 29 treated patients revealed that plasma peak concentration
(Cmax) was reached at the end of the infusion, followed by a biphasic decline.[1] However, the
study was discontinued by the sponsor before reaching the maximum tolerated dose.[1][3] The
primary reason for discontinuation was the high pharmacokinetic variability observed in several
dose cohorts, which made it impossible to establish a predictable relationship between the drug
dose and patient exposure.[3] It is important to note that the discontinuation was not due to
safety concerns, as the adverse events were consistent with what would be expected for this
patient population, and no specific toxicities were attributed to SAR103168.[1][3]

Cellular Uptake and Distribution
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Detailed studies on the specific mechanisms of SAR103168 cellular uptake (e.g., passive
diffusion, active transport, or receptor-mediated endocytosis) and its distribution in various
tissues and organs are not available in the peer-reviewed literature based on the conducted
searches. The clinical trial data indicates unpredictable exposure, which may suggest complex
absorption, distribution, metabolism, and excretion (ADME) properties, but the underlying
reasons for this variability have not been publicly detailed.

Conclusion

SAR103168 is a multi-kinase inhibitor that showed promising anti-leukemic effects in preclinical
models.[3] However, its clinical development was halted due to unpredictable pharmacokinetics
observed in the Phase I trial.[3] While the molecular targets of SAR103168 are well-defined, a
significant knowledge gap exists regarding its cellular uptake and distribution. Further research
would be necessary to elucidate the ADME properties of this compound to understand the
reasons for the observed pharmacokinetic variability and to explore its potential therapeutic
utility. The preclinical data suggested that the doses tested in patients may have been too low
to demonstrate a clear clinical benefit.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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